
sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane is a specialized organosilicon compound It is characterized by the presence of a cyclopentadienyl group attached to a propyl chain, which is further bonded to a trimethoxysilane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane typically involves the reaction of cyclopentadienyl derivatives with trimethoxysilane under controlled conditions. The reaction is often catalyzed by transition metals to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of fixed bed reactors where the reactants are passed over a catalyst bed at elevated temperatures. The process is designed to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopentadienyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the silicon center or the cyclopentadienyl ring, depending on the reagents used.
Substitution: The trimethoxysilane group can participate in substitution reactions, where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield cyclopentadienyl ketones or alcohols, while substitution can produce a variety of silane derivatives.
Scientific Research Applications
Chemistry: In chemistry, sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silicon-based reagents.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials, enhancing their compatibility and functionality in biological systems.
Industry: In industrial applications, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane involves its interaction with molecular targets through its silicon and cyclopentadienyl groups. These interactions can lead to the formation of stable bonds with organic and inorganic substrates, facilitating various chemical transformations. The pathways involved often include hydrolysis and condensation reactions, where the trimethoxysilane group plays a crucial role.
Comparison with Similar Compounds
3-cyclopenta-2,4-dien-1-ylpropyl(triethoxy)silane: Similar in structure but with triethoxy groups instead of trimethoxy groups.
Trimethoxysilane: A simpler compound with only trimethoxy groups attached to silicon.
Uniqueness: Sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane is unique due to the presence of the cyclopentadienyl group, which imparts distinct chemical properties and reactivity compared to other silane compounds. This uniqueness makes it particularly valuable in specialized applications where such properties are desired.
Properties
CAS No. |
77102-54-6 |
|---|---|
Molecular Formula |
C11H19NaO3Si |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane |
InChI |
InChI=1S/C11H19O3Si.Na/c1-12-15(13-2,14-3)10-6-9-11-7-4-5-8-11;/h4-5,7-8H,6,9-10H2,1-3H3;/q-1;+1 |
InChI Key |
JDDUNYFZTHQOBA-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC[C-]1C=CC=C1)(OC)OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


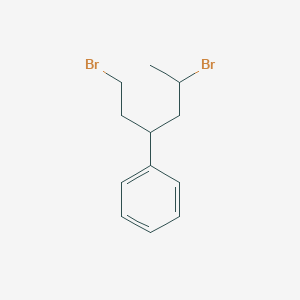
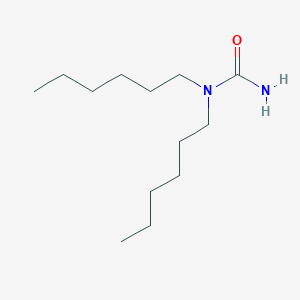
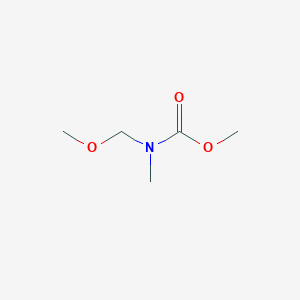


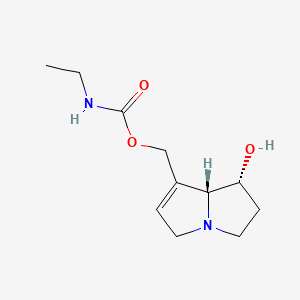
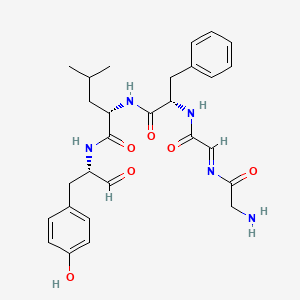
![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)
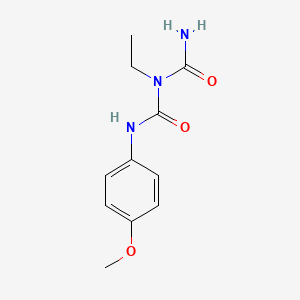
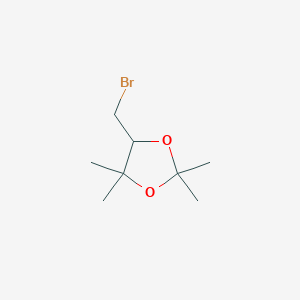
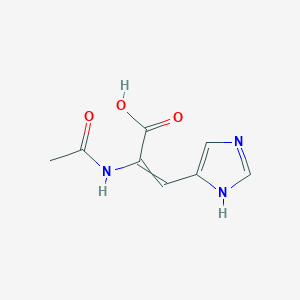
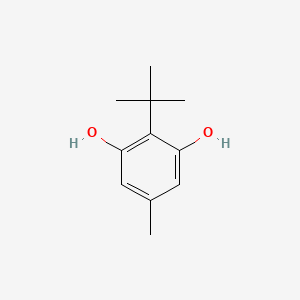
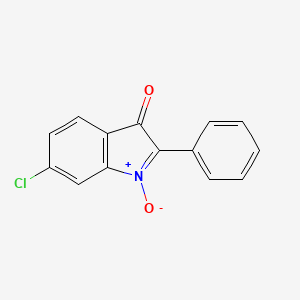
![N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide](/img/structure/B14434915.png)
